molecular formula C7H8NO4P B14408482 Phosphinic acid, methyl(4-nitrophenyl)- CAS No. 81349-02-2

Phosphinic acid, methyl(4-nitrophenyl)-

Cat. No.: B14408482
CAS No.: 81349-02-2
M. Wt: 201.12 g/mol
InChI Key: ZHMBLBLPJBIEKC-UHFFFAOYSA-N
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Description

Phosphinic acid, methyl(4-nitrophenyl)-, is an organophosphorus compound characterized by a phosphinic acid (H$2$PO$2$) backbone substituted with a methyl group and a 4-nitrophenyl group. The 4-nitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro group, influencing the compound's acidity, stability, and reactivity . These compounds are typically synthesized via esterification or alkylation routes, as seen in industrial-scale hydrolysis of P$4$ or reactions with orthocarbonyl compounds .

Properties

CAS No.

81349-02-2

Molecular Formula

C7H8NO4P

Molecular Weight

201.12 g/mol

IUPAC Name

methyl-(4-nitrophenyl)phosphinic acid

InChI

InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)

InChI Key

ZHMBLBLPJBIEKC-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Transesterification of Bis-(4-Nitrophenyl) Methylphosphonate

Reaction Mechanism and General Procedure

The most widely reported method involves transesterification of bis-(4-nitrophenyl) methylphosphonate (2 ) with alcohols in the presence of 1,8-diazabicycloundec-7-ene (DBU). This base-catalyzed reaction displaces one 4-nitrophenoxy group, yielding monoester derivatives. For example, reaction with 2-fluoroethanol produces O-(2-fluoroethyl)-O-(4-nitrophenyl) methylphosphonate (1 ) in near-quantitative yields.

Key Steps:
  • Activation : DBU deprotonates the phosphonate ester, generating a nucleophilic phosphonyl oxygen.
  • Nucleophilic Substitution : The alcohol attacks the electrophilic phosphorus center, displacing 4-nitrophenoxide.
  • Workup : Acidic and basic washes remove excess DBU and byproducts like 4-nitrophenol.

Optimization and Yields

  • Solvent : Anhydrous acetonitrile or dichloromethane ensures reaction homogeneity.
  • Temperature : Room temperature (25°C) suffices for complete conversion within 5–10 minutes.
  • Catalyst Load : A 1:1 molar ratio of DBU to substrate maximizes efficiency while minimizing side reactions.

A representative synthesis of 1 achieved 91% isolated yield using 2-fluoroethanol and DBU in dichloromethane. Radiochemical syntheses employing [18F]-labeled alcohols, such as 1-[18F]fluoro-2-propanol, report radiochemical purities >98% with modest yields (2.4% ± 0.6%) due to isotopic dilution.

Hydrolysis of Methyl-(4-Nitrophenoxy) Phosphonate Esters

Acid-Catalyzed Hydrolysis

Phosphinic acid derivatives are accessible via hydrolysis of their ester precursors. For example, O-(2-fluoroethyl)-O-(4-nitrophenyl) methylphosphonate undergoes hydrolysis in dilute HCl (0.1 M) to yield the free phosphinic acid.

Reaction Conditions:
  • Acid Strength : Optimal rates occur at 6–7 M HClO4, with slower hydrolysis observed at higher concentrations due to acid inhibition.
  • Temperature : Elevated temperatures (67–107°C) accelerate hydrolysis but risk ester decomposition.

Base-Mediated Hydrolysis

Alternative protocols employ aqueous NaOH (1% w/v) to saponify the ester. However, prolonged exposure to strong base may degrade the 4-nitrophenyl moiety, necessitating careful pH control.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates for transesterification. A study using bis-(4-nitrophenyl) methylphosphonate and 2-fluoroethanol achieved 85% conversion within 3 minutes under microwave conditions (150 W, 100°C). This method reduces side product formation compared to conventional heating.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

Method Conditions Yield (%) Purity (%) Key Advantage
Transesterification DBU, CH2Cl2, 25°C 91 >95 Scalable, high efficiency
Acid Hydrolysis 6 M HClO4, 95°C 80–85 90 Direct acid preparation
Microwave Synthesis 150 W, 100°C, 3 min 85 98 Rapid, minimal decomposition

Challenges and Mitigation Strategies

Byproduct Formation

  • 4-Nitrophenol : Generated during transesterification; removed via alkaline extraction.
  • Di-Ester Contamination : Occurs with excess alcohol; mitigated by stoichiometric alcohol ratios.

Radiolabeling Limitations

Low radiochemical yields in [18F] syntheses stem from isotopic dilution and side reactions. Pre-purification of [18F]-alcohols and microfluidic reaction setups improve yields.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Phosphinic acids with aromatic substituents exhibit distinct dissociation behavior. For example:

  • Methyl(4-nitrophenyl)phosphinic acid likely has a lower pKa compared to non-nitrated analogs (e.g., methyl(4-methylphenyl)phosphinic acid) due to the electron-withdrawing nitro group enhancing proton release .
  • Ethyl-[(4-nitrophenyl)methoxy]phosphinic acid (C$9$H${12}$NO$_5$P) demonstrates similar electronic effects, with the nitro group stabilizing the deprotonated form .
  • Phenylphosphinic acid derivatives (e.g., diphenylphosphinic acid) show reduced acidity compared to nitro-substituted analogs, as phenyl groups are less electron-withdrawing .
Table 1: Acidity and Substituent Effects
Compound Substituents pKa (Estimated) Key Reactivity Feature
Methyl(4-nitrophenyl)phosphinic acid Methyl, 4-nitrophenyl ~2.5–3.5 Enhanced acidity, electrophilic sites
Ethyl-[(4-nitrophenyl)methoxy]phosphinic acid Ethyl, 4-nitrophenylmethoxy ~3.0–4.0 Hydrolytic stability under basic conditions
Diphenylphosphinic acid Phenyl (two) ~4.5–5.5 Lower acidity, π-π stacking interactions

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